6-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
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Description
Imidazoles and pyrroles are both important classes of heterocyclic compounds. They are key components to functional molecules that are used in a variety of everyday applications . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
There have been recent advances in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring . For pyrroles, various tactical approaches to synthesize pyrrole and pyrrole containing analogs have been disclosed .Molecular Structure Analysis
The molecular structure of imidazoles and pyrroles is quite unique. Imidazoles have a five-membered ring with two nitrogen atoms, while pyrroles have a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
Imidazoles and pyrroles can undergo a variety of chemical reactions. For example, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .Future Directions
Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Properties
IUPAC Name |
6-[5-(1H-imidazol-5-ylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methylpurine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O2S/c1-21-9-20-13-14(21)18-8-19-15(13)22-3-10-5-23(6-11(10)4-22)26(24,25)12-2-16-7-17-12/h2,7-11H,3-6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYDXLBSHREICD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)C5=CN=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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